Pseudobufarenogin
Overview
Description
Pseudobufarenogin is a natural compound extracted from toad species . It has a molecular weight of 416.51 .
Molecular Structure Analysis
The Inchi Code for Pseudobufarenogin is1S/C24H32O6/c1-22-9-7-15 (25)11-14 (22)4-5-17-19 (22)20 (27)21 (28)23 (2)16 (8-10-24 (17,23)29)13-3-6-18 (26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24-/m1/s1
. For a detailed molecular structure, you may need to refer to a chemical database or a scientific publication. Physical And Chemical Properties Analysis
Pseudobufarenogin is a solid substance . It has a molecular weight of 416.51 . The storage temperature is -80/-20°C .Scientific Research Applications
Pharmacokinetics and Anticancer Activity
Pseudobufarenogin is a compound found in Cinobufacini, a traditional Chinese medicine derived from the skin of Bufo bufo gargarizans Cantor. Research has focused on the pharmacokinetics of Cinobufacini in various formulations, such as capsules and injections, and how they impact its anticancer efficacy. A study by Li et al. (2022) used a sensitive method to quantify the presence of pseudobufarenogin and other compounds in rat plasma, uncovering its pharmacokinetic characteristics. They found that pseudobufarenogin could be detected in the Cinobufacini injection group, suggesting its potential role in the formulation's anticancer effects. This study provides insights into the pharmacokinetics of pseudobufarenogin and its possible applications in cancer treatment (Li et al., 2022).
Intrinsic Apoptosis Induction
Bufarenogin, closely related to pseudobufarenogin, has been studied for its anti-tumor properties, particularly in the context of colorectal cancer (CRC). A study by Han et al. (2021) examined the effects of bufarenogin on CRC cells, revealing its capability to induce intrinsic apoptosis. This process involves the cooperation of B-cell lymphoma 2-associated X protein (Bax) and adenine-nucleotide translocator. The findings suggest that pseudobufarenogin, due to its structural similarity to bufarenogin, may also possess intrinsic apoptosis-inducing properties, which could be leveraged for cancer therapy applications (Han et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGONHOGEFLVPE-BHZHDSHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317654 | |
Record name | ψ-Bufarenogin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudobufarenogin | |
CAS RN |
17008-69-4 | |
Record name | ψ-Bufarenogin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17008-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | psi-Bufarenogin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ψ-Bufarenogin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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